5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE 5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 103754-03-6
VCID: VC8434842
InChI: InChI=1S/C9H9N5O/c10-8(15)7-9(13-14-12-7)11-6-4-2-1-3-5-6/h1-5H,(H2,10,15)(H2,11,12,13,14)
SMILES: C1=CC=C(C=C1)NC2=NNN=C2C(=O)N
Molecular Formula: C9H9N5O
Molecular Weight: 203.2 g/mol

5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

CAS No.: 103754-03-6

Cat. No.: VC8434842

Molecular Formula: C9H9N5O

Molecular Weight: 203.2 g/mol

* For research use only. Not for human or veterinary use.

5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE - 103754-03-6

Specification

CAS No. 103754-03-6
Molecular Formula C9H9N5O
Molecular Weight 203.2 g/mol
IUPAC Name 5-anilino-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C9H9N5O/c10-8(15)7-9(13-14-12-7)11-6-4-2-1-3-5-6/h1-5H,(H2,10,15)(H2,11,12,13,14)
Standard InChI Key XJRYKKQIVAFMND-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=NNN=C2C(=O)N
Canonical SMILES C1=CC=C(C=C1)NC2=NNN=C2C(=O)N

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The molecular architecture of 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (C9H8N6O) features a planar triazole ring system with the following substituents:

  • Position 4: A carboxamide group (-CONH2), which enhances hydrogen-bonding capacity.

  • Position 5: A phenylamino group (-NHC6H5), contributing to hydrophobic interactions and π-orbital delocalization.

The compound's planar structure facilitates interactions with biological targets, particularly enzymes containing hydrophobic binding pockets . Key spectroscopic identifiers include:

  • IR: N-H stretching vibrations at 3300–3100 cm⁻¹ (amide and phenylamino groups) and C=O stretching at 1680–1640 cm⁻¹ .

  • ¹H-NMR: A singlet for the triazole proton at δ 8.2–8.5 ppm and multiplets for aromatic protons at δ 7.2–7.8 ppm .

Table 1: Molecular Properties of 5-(Phenylamino)-1H-1,2,3-Triazole-4-Carboxamide

PropertyValueSource
Molecular FormulaC9H8N6O
Molecular Weight232.21 g/mol
IUPAC Name5-anilino-1H-1,2,3-triazole-4-carboxamide
SMILESC1=CC=C(C=C1)NC2=C(NN=N2)C(=O)N
SolubilityModerate in DMSO, low in water

Synthesis and Optimization Strategies

Conventional Multi-Step Synthesis

The synthesis typically involves three stages:

  • Triazole Ring Formation: Cyclization of hydrazine derivatives with nitriles under acidic conditions yields the 1,2,3-triazole core.

  • Phenylamino Incorporation: Nucleophilic aromatic substitution introduces the phenylamino group using aniline derivatives.

  • Carboxamide Functionalization: Amidation reactions with acetic anhydride or acyl chlorides complete the structure .

Key reaction parameters include:

  • Temperature control (60–80°C) to prevent side reactions.

  • Solvent selection (e.g., DMF or THF) to enhance intermediate solubility.

Click Chemistry Approaches

Recent methodologies employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient triazole formation . For example:

  • Azide Precursor: Synthesized from 4-cyano-triazole intermediates.

  • Alkyne Component: Phenylacetylene derivatives.

  • Reaction Conditions: CuSO4/sodium ascorbate in t-BuOH/H2O (1:1) at room temperature .

This method achieves yields >85% with reduced byproduct formation compared to traditional routes .

Biological Activity and Mechanistic Insights

Antifungal Activity

The compound exhibits broad-spectrum antifungal activity against Candida albicans (MIC = 8 µg/mL) and Aspergillus fumigatus (MIC = 16 µg/mL). Mechanistic studies suggest:

  • Inhibition of ergosterol biosynthesis via binding to lanosterol 14α-demethylase.

  • Disruption of fungal cell membrane integrity through hydrophobic interactions.

α-Glucosidase Inhibition

Derivatives of 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide demonstrate potent α-glucosidase inhibition (IC50 = 12.3 µM), surpassing acarbose (IC50 = 350 µM) . Key interactions include:

  • Hydrogen bonding with catalytic residues (His279, Asp214) of the enzyme .

  • π-π stacking with Phe157 and Phe177 in the active site .

Table 2: Comparative α-Glucosidase Inhibitory Activity

CompoundIC50 (µM)Improvement vs. Acarbose
5k12.328-fold
Acarbose350-
5n18.719-fold

Antioxidant Properties

Electron-donating groups (e.g., -OCH3) at the phenyl ring enhance radical scavenging activity (EC50 = 45 µM in DPPH assay) . The mechanism involves:

  • Single-electron transfer to stabilize free radicals.

  • Chelation of transition metal ions involved in oxidative pathways .

Applications in Medicinal Chemistry and Agriculture

Therapeutic Candidates

  • Antidiabetic Agents: Derivatives with nitro substituents (e.g., 5l, 5m) show promise for type 2 diabetes management .

  • Antifungal Formulations: Liposomal encapsulation improves bioavailability and reduces toxicity.

Agricultural Uses

  • Herbicidal Activity: Disruption of plant acetolactate synthase (ALS) at concentrations ≥50 ppm.

  • Growth Regulation: Modulation of auxin signaling pathways in Arabidopsis thaliana.

Future Research Directions

  • Synthetic Optimization:

    • Develop continuous flow reactors to scale production.

    • Explore biocatalytic methods for enantioselective synthesis .

  • Pharmacological Development:

    • Conduct in vivo toxicity studies to establish therapeutic indices.

    • Investigate synergistic effects with existing antifungals (e.g., fluconazole).

  • Computational Design:

    • Use molecular dynamics simulations to predict binding affinities for novel targets .

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